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molecular formula C6H10OS2 B1665233 Allicin CAS No. 539-86-6

Allicin

Cat. No. B1665233
M. Wt: 162.3 g/mol
InChI Key: JDLKFOPOAOFWQN-UHFFFAOYSA-N
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Patent
US08222299B2

Procedure details

First prepare a 1/400 dilution of allyl mercaptan by adding 1.25 ml (a quarter teaspoon) of food grade allyl mercaptan to 500 ml of distilled water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:4])[CH:2]=[CH2:3].[OH2:5]>>[CH2:3]=[CH:2][CH2:1][S:4](=[O:5])[S:4][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)S
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CCS(SCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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